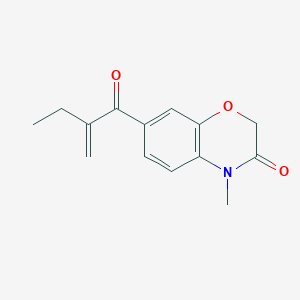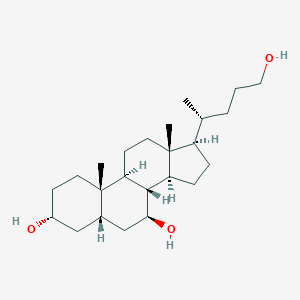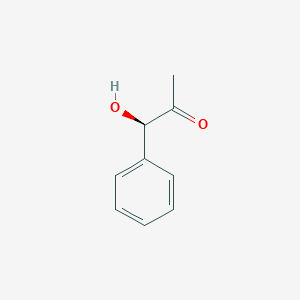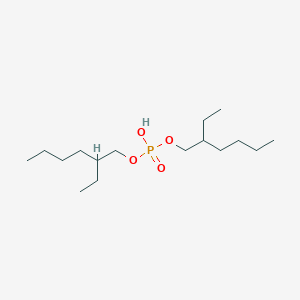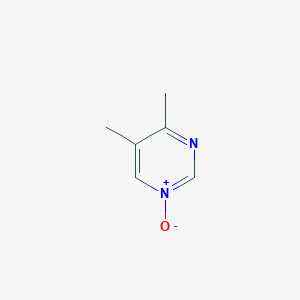
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid, also known as DPTA, is a synthetic compound that is widely used in scientific research applications. It is a derivative of the natural hormone, progesterone, and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid exerts its effects by binding to the progesterone receptor in the body. This binding activates a cascade of biochemical processes that ultimately result in the regulation of ovulation and other reproductive functions. 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid is a progestin, which means that it mimics the effects of progesterone in the body.
Effets Biochimiques Et Physiologiques
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to regulate the menstrual cycle, induce ovulation, and prevent pregnancy. 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has also been studied for its potential use in the treatment of endometriosis, a condition in which the tissue that lines the uterus grows outside of it. Additionally, 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid in lab experiments is its specificity for the progesterone receptor. This allows researchers to study the effects of progesterone in a controlled manner. However, one limitation of using 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid is its potential for off-target effects, particularly at high doses. Additionally, 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid may not be suitable for use in certain experimental systems, depending on the research question being studied.
Orientations Futures
There are several future directions for research involving 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid. One area of interest is the potential use of 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid as a contraceptive agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid on the body. Finally, 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid may have potential therapeutic applications in the treatment of inflammatory conditions and other diseases. Further research is needed to fully explore these possibilities.
Conclusion:
In conclusion, 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid is a synthetic compound that has been extensively used in scientific research applications. It is a progestin that binds to the progesterone receptor in the body, resulting in a variety of biochemical and physiological effects. 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has been studied for its potential use as a contraceptive agent and in the treatment of inflammatory conditions. Further research is needed to fully understand the potential applications of 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid in these and other areas.
Méthodes De Synthèse
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid can be synthesized through a multistep process that involves the reaction of progesterone with thionyl chloride, followed by the reaction of the resulting intermediate with 3-mercaptopropionic acid. The final product is purified through a series of chromatography steps, resulting in a white crystalline powder.
Applications De Recherche Scientifique
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has been extensively used in scientific research, particularly in the field of reproductive biology. It has been shown to have a variety of effects on the female reproductive system, including inducing ovulation, regulating the menstrual cycle, and preventing pregnancy. 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has also been studied for its potential use as a contraceptive agent.
Propriétés
Numéro CAS |
114967-87-2 |
|---|---|
Nom du produit |
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid |
Formule moléculaire |
C24H34O5S |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
3-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H34O5S/c1-22-9-5-16(25)13-15(22)3-4-17-18(22)6-10-23(2)19(17)7-11-24(23,29)20(26)14-30-12-8-21(27)28/h13,17-19,29H,3-12,14H2,1-2H3,(H,27,28)/t17?,18?,19?,22-,23-,24-/m0/s1 |
Clé InChI |
UAFRGXAWRASUEZ-UMYBXSPQSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CSCCC(=O)O)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCCC(=O)O)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCCC(=O)O)O)C |
Synonymes |
3-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl]sulfanylpropanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



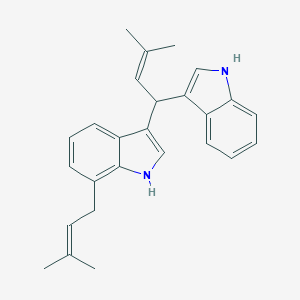
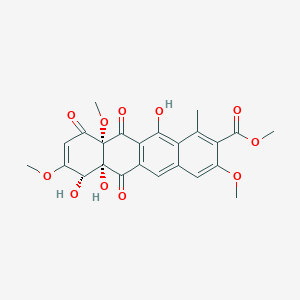
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)

